BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Guide to Human and Yeast
Phosphoglycerate Mutase Structures

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pgam

Cat. No.: B031100

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and functional properties of human
and yeast phosphoglycerate mutase (PGM), crucial enzymes in the glycolytic pathway.
Understanding the subtle differences between these orthologs can inform drug development
strategies, particularly in the context of targeting metabolic pathways in fungal pathogens.

Introduction

Phosphoglycerate mutase (PGM) is a key enzyme in glycolysis, catalyzing the isomerization of
3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Both humans and the model
organism Saccharomyces cerevisiae (baker's yeast) utilize a cofactor-dependent
phosphoglycerate mutase (dPGM). Despite their conserved function, differences in their
primary, secondary, and quaternary structures, as well as kinetic properties, exist. This guide
explores these differences through a compilation of experimental data.

Structural Comparison

Human and yeast dPGM share a high degree of structural homology, but key differences are
present in their amino acid sequence and quaternary structure.

Amino Acid Sequence Comparison

Human phosphoglycerate mutase 1 (PGAM1) and Saccharomyces cerevisiae PGM (GPM1)
exhibit significant sequence similarity, reflecting their conserved function. A sequence alignment
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reveals a high degree of identity and similarity, particularly around the active site residues.

Feature Human PGAM1 Yeast GPM1
UniProt ID P18669 N1P8B2
Length (amino acids) 254 247
Molecular Weight (Da) 28,804 27,609
~74% conserved vs. mammal ~74% conserved vs. mammal

Sequence ldentity
form[1] form[1]

Note: The exact percentage of sequence identity can vary slightly depending on the alignment
algorithm and isoforms used.

Quaternary and Secondary Structure

While both enzymes are oligomeric, their subunit composition differs. Human PGAML1 typically
exists as a dimer, whereas yeast GPML1 is a tetramer.[2] Both enzymes are classified as
alpha/beta proteins, with a characteristic "phosphoglycerate mutase-like" fold consisting of
three main layers of alpha-helices and beta-sheets.[2]

Feature Human PGAM1 Yeast GPM1

Quaternary Structure Dimer[1] Tetramer[2]

Secondary Structure Alpha/Beta protein[2] Alpha/Beta protein[2]

Fold Classification Phosphoglycerate mutase-like Phosphoglycerate mutase-like

Active Site and Catalytic Mechanism

The catalytic mechanism for dPGM in both humans and yeast involves a phosphohistidine
intermediate. The active site contains two crucial histidine residues that facilitate the transfer of
the phosphate group from the cofactor 2,3-bisphosphoglycerate (2,3-BPG) to the substrate.

The general mechanism can be summarized as follows:

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://en.wikipedia.org/wiki/Phosphoglycerate_mutase
https://en.wikipedia.org/wiki/Phosphoglycerate_mutase
https://www.benchchem.com/product/b031100?utm_src=pdf-body
https://www.uniprot.org/uniprotkb/Q6FHU2/entry
https://www.uniprot.org/uniprotkb/Q6FHU2/entry
https://en.wikipedia.org/wiki/Phosphoglycerate_mutase
https://www.uniprot.org/uniprotkb/Q6FHU2/entry
https://www.uniprot.org/uniprotkb/Q6FHU2/entry
https://www.uniprot.org/uniprotkb/Q6FHU2/entry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o A phosphorylated histidine residue in the active site transfers its phosphate group to the C-2
position of 3-phosphoglycerate, forming a 2,3-bisphosphoglycerate intermediate.

» The phosphate group from the C-3 position of the intermediate is then transferred back to
the same histidine residue, regenerating the phosphorylated enzyme and releasing the
product, 2-phosphoglycerate.

Kinetic Properties

The kinetic parameters of human and yeast PGM have been characterized, revealing
differences in their affinity for substrates and cofactors. It is important to note that kinetic values
can vary depending on the experimental conditions such as pH, temperature, and ionic

strength.
o Human PGAM1 (Muscle
Kinetic Parameter Yeast GPM1
Isoform)
Km for 3-PG ~200 pM 600 pM[3]
Km for 2,3-BPG 0.069 UM 0.8 uM[3]

Note: These values are compiled from different studies and should be considered as
approximate for comparative purposes.

Experimental Protocols
Protein Expression and Purification

Recombinant human and yeast PGM can be expressed in E. coli and purified using standard
chromatographic techniques.

Protocol:

e Cloning: The genes encoding human PGAM1 and yeast GPM1 are cloned into a suitable
expression vector (e.g., pET vector series).

» Transformation: The expression vector is transformed into a suitable E. coli expression strain
(e.g., BL21(DE3)).
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o Expression: Bacterial cultures are grown to an optimal density (OD600 of 0.6-0.8) and
protein expression is induced with isopropyl 3-D-1-thiogalactopyranoside (IPTG).

 Lysis: Cells are harvested by centrifugation and lysed by sonication or high-pressure
homogenization in a suitable buffer.

« Purification: The protein is purified from the cell lysate using a combination of affinity
chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and
size-exclusion chromatography.

X-ray Crystallography for Structural Determination

Determining the three-dimensional structure of PGM is achieved through X-ray crystallography.
Protocol:

» Crystallization: Purified PGM is concentrated and subjected to crystallization screening using
various precipitants, buffers, and salts. The hanging drop or sitting drop vapor diffusion
method is commonly used.

o Data Collection: Suitable crystals are cryo-protected and exposed to a high-intensity X-ray
beam, typically at a synchrotron source. The diffraction patterns are recorded on a detector.

o Data Processing: The diffraction data is processed to determine the unit cell dimensions,
space group, and reflection intensities.

 Structure Solution and Refinement: The phase problem is solved using methods like
molecular replacement, and an initial model of the protein is built. This model is then refined
against the experimental data to obtain the final, high-resolution structure.

Enzyme Kinetics Assay

The activity of PGM is typically measured using a coupled enzyme assay.
Protocol:

e Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCI),
MgCl2, ADP, NADH, the substrate 3-phosphoglycerate, and the coupling enzymes enolase,
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pyruvate kinase (PK), and lactate dehydrogenase (LDH).

e Initiation: The reaction is initiated by adding PGM to the mixture.

o Measurement: The conversion of 3-PG to 2-PG by PGM is coupled to the subsequent
reactions catalyzed by enolase, PK, and LDH. The final step, the oxidation of NADH to
NAD+ by LDH, is monitored by the decrease in absorbance at 340 nm using a
spectrophotometer.

o Data Analysis: The initial rate of the reaction is calculated from the linear portion of the
absorbance versus time plot. Kinetic parameters (Km and Vmax) are determined by
measuring the reaction rates at varying substrate concentrations and fitting the data to the
Michaelis-Menten equation.

Visualizing the Comparison Workflow

The following diagram illustrates a typical workflow for the comparative analysis of human and
yeast phosphoglycerate mutase.
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Workflow for Comparative Analysis of Human and Yeast PGM
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Caption: A flowchart outlining the key steps in the comparative analysis of human and yeast
PGM.

Conclusion

While human and yeast phosphoglycerate mutases share a conserved catalytic mechanism
and overall fold, notable differences exist in their primary sequence, quaternary structure, and
Kinetic properties. These distinctions, though subtle, can be exploited for the rational design of
species-specific inhibitors, a promising avenue for the development of novel antifungal agents.
This guide provides a foundational dataset and experimental framework to aid researchers in
this endeavor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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